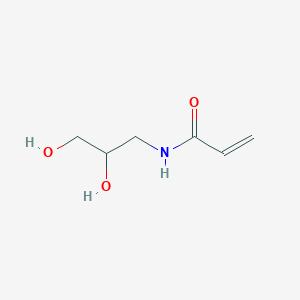
N-(2,3-dihydroxypropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydroxypropyl)prop-2-enamide: is an organic compound with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . It is a derivative of acrylamide and is characterized by the presence of both hydroxyl and amide functional groups. This compound is primarily used in scientific research and is not approved for human consumption.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(2,3-dihydroxypropyl)prop-2-enamide can be synthesized via the reaction of acrylamide with glycidol using a base catalyst. The reaction typically involves the following steps:
Mixing acrylamide and glycidol: in the presence of a base catalyst.
Heating the mixture: to facilitate the reaction.
Purification: of the resulting product by recrystallization from water.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process would likely include:
Bulk mixing: of reactants.
Controlled heating: and reaction conditions.
Purification: through industrial-scale recrystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-(2,3-dihydroxypropyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The amide group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Acids or bases: for facilitating substitution reactions.
Major Products:
- Various substituted amides from substitution reactions.
Quinone derivatives: from oxidation.
Diols: from reduction.
Aplicaciones Científicas De Investigación
N-(2,3-dihydroxypropyl)prop-2-enamide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which N-(2,3-dihydroxypropyl)prop-2-enamide exerts its effects involves its interaction with molecular targets such as proteins. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins, influencing their structure and function. This makes it useful in studying protein-ligand interactions and other biochemical processes.
Comparación Con Compuestos Similares
Acrylamide: The parent compound, used in polymer production and research.
N-(2-hydroxyethyl)acrylamide: Similar structure but with a single hydroxyl group.
N-(2,3-dihydroxypropyl)acrylamide: Similar but lacks the prop-2-enamide structure.
Propiedades
IUPAC Name |
N-(2,3-dihydroxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-6(10)7-3-5(9)4-8/h2,5,8-9H,1,3-4H2,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHMKLBDCUNICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2566710.png)
![3-{[(4-chlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2566712.png)
![(E)-4-(Dimethylamino)-N-[1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-yl]but-2-enamide](/img/structure/B2566713.png)
![(E)-3-(but-2-en-1-yl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2566714.png)
![6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2566716.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2566721.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
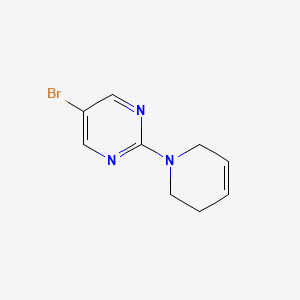
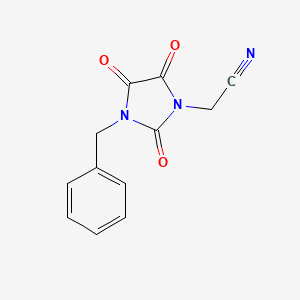
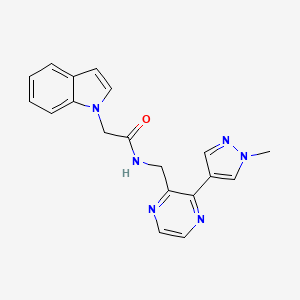
![4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2566729.png)
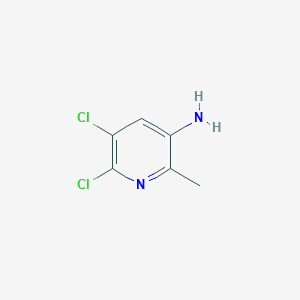
![2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2566731.png)
